molecular formula C23H19ClN2O3S2 B467281 N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-chloro-1-benzothiophene-2-carboxamide CAS No. 497090-11-6

N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-chloro-1-benzothiophene-2-carboxamide

Cat. No.: B467281
CAS No.: 497090-11-6
M. Wt: 471g/mol
InChI Key: MUFHWCTZTUADSV-UHFFFAOYSA-N
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Description

N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-chloro-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, a sulfonamide group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-chloro-1-benzothiophene-2-carboxamide typically involves multiple steps, including the formation of the benzothiophene core, sulfonamide linkage, and carboxamide group. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a boronic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-chloro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-chloro-1-benzothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-chloro-1-benzothiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the benzothiophene core may engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene derivatives and sulfonamide-containing molecules. Examples are:

  • N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-1-benzothiophene-2-carboxamide
  • N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-chloro-1-benzothiophene-2-sulfonamide

Uniqueness

N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-chloro-1-benzothiophene-2-carboxamide is unique due to the specific combination of functional groups and the presence of the chloro substituent on the benzothiophene core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[4-[benzyl(methyl)sulfamoyl]phenyl]-3-chloro-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3S2/c1-26(15-16-7-3-2-4-8-16)31(28,29)18-13-11-17(12-14-18)25-23(27)22-21(24)19-9-5-6-10-20(19)30-22/h2-14H,15H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFHWCTZTUADSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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